Fluvoxamine Maleic Acid Monoamide(Fluvoxamine Maleate Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production of Fluvoxamine Maleic Acid Monoamide follows stringent regulatory guidelines to ensure the purity and quality of the compound. The production process involves the use of high-quality reagents and controlled reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Fluvoxamine Maleic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Fluvoxamine Maleic Acid Monoamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of fluvoxamine maleate.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
The exact mechanism of action of Fluvoxamine Maleic Acid Monoamide is not well-documented. as an impurity of fluvoxamine maleate, it may share some similarities in its interaction with biological targets. Fluvoxamine maleate primarily functions by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels and improving mood . It also acts as an agonist for the sigma-1 receptor, which plays a role in modulating inflammation and neuroprotection .
Comparison with Similar Compounds
Fluvoxamine Maleate: The parent compound, used as an SSRI for treating OCD and depression.
Uniqueness: Fluvoxamine Maleic Acid Monoamide is unique due to its specific chemical structure and its presence as an impurity in fluvoxamine maleate. Its identification and characterization are crucial for ensuring the safety and efficacy of fluvoxamine maleate formulations .
Properties
Molecular Formula |
C19H23F3N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(Z)-4-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H23F3N2O5/c1-28-12-3-2-4-16(14-5-7-15(8-6-14)19(20,21)22)24-29-13-11-23-17(25)9-10-18(26)27/h5-10H,2-4,11-13H2,1H3,(H,23,25)(H,26,27)/b10-9-,24-16+ |
InChI Key |
IRLGOHSHDYCIAB-ZMVBZRCWSA-N |
Isomeric SMILES |
COCCCC/C(=N\OCCNC(=O)/C=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(=O)C=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.